

Application Notes and Protocols: H-0106 Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-0106 dihydrochloride*

Cat. No.: *B607906*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-0106 dihydrochloride is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This document provides detailed application notes and protocols for the handling and use of **H-0106 dihydrochloride**, with a focus on its solubility in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS). Due to the limited availability of specific quantitative solubility data in public literature, this guide offers generalized protocols based on the properties of similar ROCK inhibitors and standard laboratory practices.

Introduction to H-0106 Dihydrochloride

H-0106 dihydrochloride is a small molecule inhibitor of ROCK, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. As a downstream effector of the small GTPase RhoA, ROCK influences the organization of the actin cytoskeleton. Inhibition of the Rho/ROCK signaling pathway is a subject of extensive research for its therapeutic potential in conditions such as glaucoma, cardiovascular diseases, and cancer.

Physicochemical Properties

Property	Value
Chemical Name	4-Chloro-5-[(2S)-hexahydro-2-methyl-1,4-diazocin-1(2H)-yl]sulfonyl]-isoquinoline dihydrochloride
CAS Number	1011465-90-9
Molecular Formula	C ₁₆ H ₂₀ ClN ₃ O ₂ S · 2HCl
Molecular Weight	426.79 g/mol
Appearance	White to off-white solid

Solubility Data

Quantitative solubility data for **H-0106 dihydrochloride** in DMSO and PBS is not readily available in public literature or supplier technical data sheets. However, based on the general solubility of similar small molecule kinase inhibitors, the following qualitative information can be provided.

Solvent	Solubility	Notes
DMSO	Expected to be soluble	DMSO is a common solvent for preparing high-concentration stock solutions of ROCK inhibitors.
PBS (pH 7.4)	Expected to be poorly soluble	Aqueous buffers like PBS are generally not suitable for dissolving high concentrations of hydrophobic small molecules. Dilution from a DMSO stock is the recommended method for preparing aqueous working solutions.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **H-0106 dihydrochloride** in DMSO.

Materials:

- **H-0106 dihydrochloride** (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, low-protein-binding microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile tips

Procedure:

- Equilibration: Allow the vial containing **H-0106 dihydrochloride** to equilibrate to room temperature for at least 15-20 minutes before opening to minimize moisture condensation.
- Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of **H-0106 dihydrochloride**. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.27 mg of the compound.
- Calculation of DMSO Volume:
 - Volume (L) = (Mass (g) / Molecular Weight (g/mol)) / Concentration (mol/L)
 - For 4.27 mg: Volume (L) = (0.00427 g / 426.79 g/mol) / 0.010 mol/L = 0.001 L = 1 mL
- Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed **H-0106 dihydrochloride**.

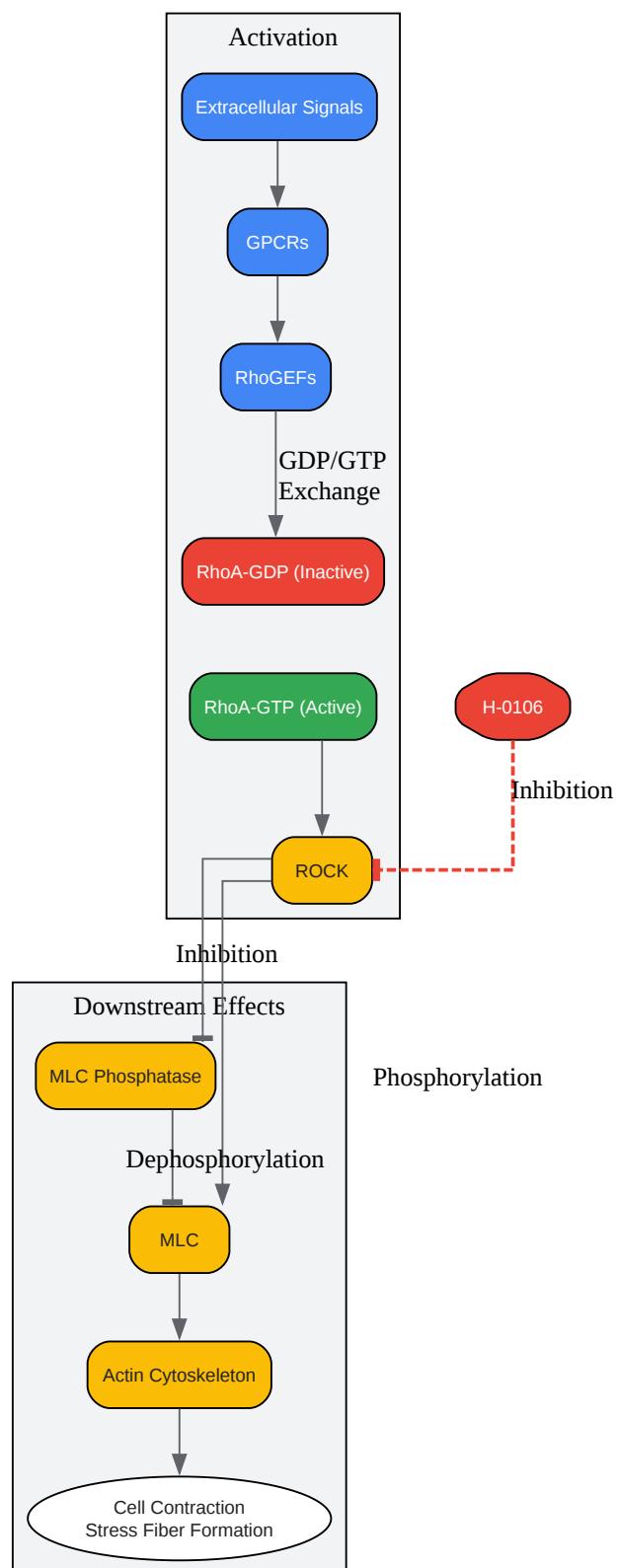
- Mixing: Tightly cap the tube and vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath for a short period can aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
- Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions in PBS

This protocol describes the dilution of the DMSO stock solution into PBS to prepare a working solution. It is crucial to avoid precipitation of the compound.

Materials:

- 10 mM **H-0106 dihydrochloride** stock solution in DMSO
- Phosphate-Buffered Saline (PBS), pH 7.4, sterile
- Sterile microcentrifuge tubes or appropriate sterile containers
- Pipettes and sterile tips

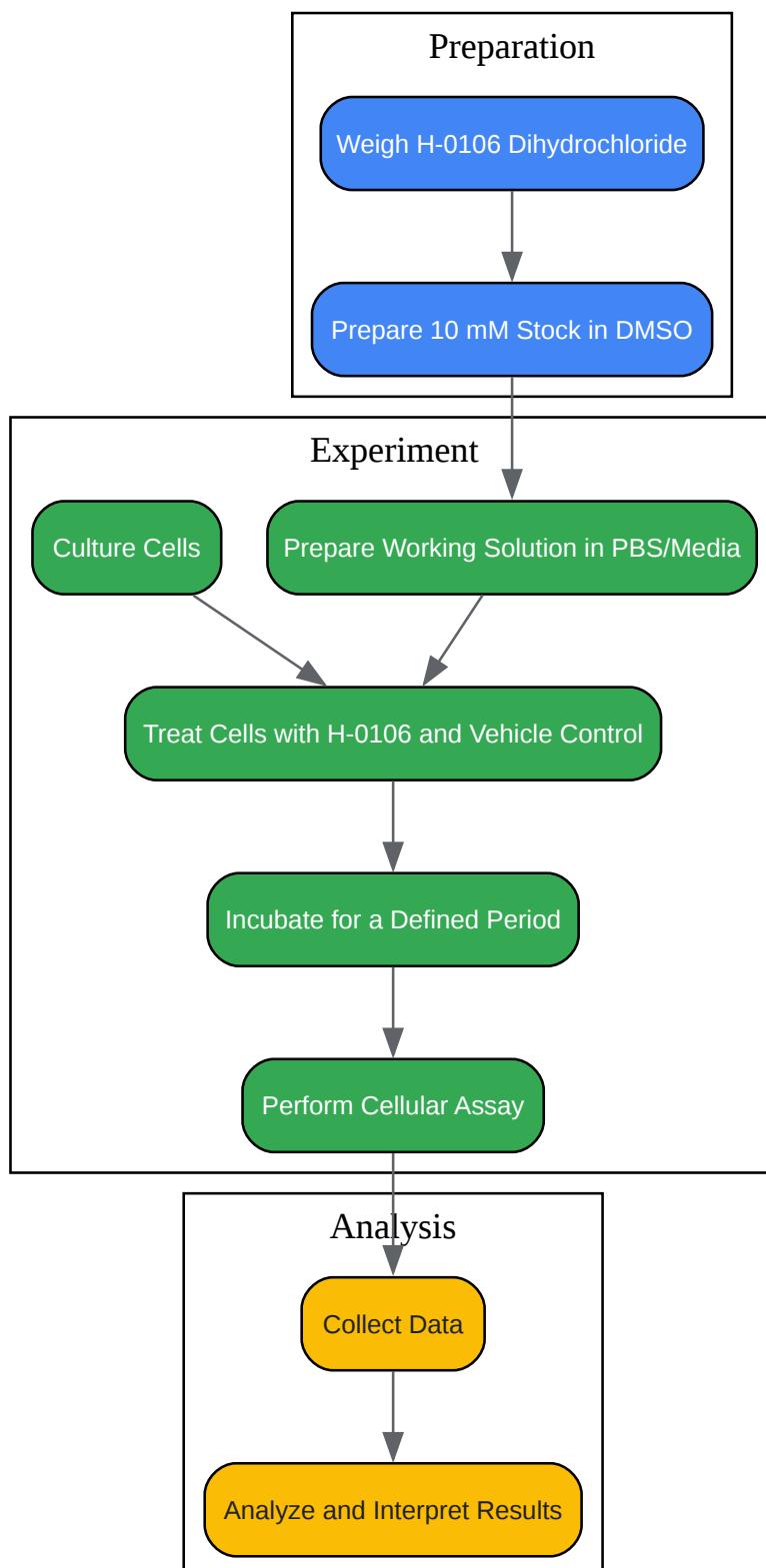

Procedure:

- Determine Final Concentration: Decide on the final working concentration of **H-0106 dihydrochloride** required for your experiment.
- Intermediate Dilution (Optional but Recommended): To minimize precipitation, it is advisable to perform an intermediate dilution of the DMSO stock in your cell culture medium or PBS.
- Final Dilution:
 - Add the required volume of the 10 mM DMSO stock solution to a larger volume of PBS.
 - Important: Add the DMSO stock solution to the PBS while gently vortexing or mixing the PBS. Do not add PBS to the concentrated DMSO stock.

- Ensure the final concentration of DMSO in the working solution is low (typically $\leq 0.1\%$ v/v) to prevent solvent-induced toxicity in cellular assays. For example, to prepare 10 mL of a 10 μM working solution, add 10 μL of the 10 mM DMSO stock to 9.99 mL of PBS. The final DMSO concentration will be 0.1%.
- Control: Always prepare a vehicle control containing the same final concentration of DMSO in PBS as the experimental samples.
- Usage: Use the freshly prepared working solution immediately. Do not store aqueous working solutions for extended periods.

Signaling Pathway

H-0106 dihydrochloride inhibits the ROCK signaling pathway. The diagram below illustrates the general mechanism of ROCK activation and its subsequent inhibition by **H-0106 dihydrochloride**.



[Click to download full resolution via product page](#)

Caption: ROCK Signaling Pathway Inhibition by H-0106.

Experimental Workflow

The following diagram outlines a typical workflow for using **H-0106 dihydrochloride** in a cell-based assay.

[Click to download full resolution via product page](#)

Caption: General workflow for a cell-based assay using H-0106.

Disclaimer

This document is intended for research use only. The provided protocols are generalized and may require optimization for specific experimental conditions. It is the responsibility of the end-user to ensure the safety and validity of their experimental procedures. Always consult the Safety Data Sheet (SDS) for **H-0106 dihydrochloride** before handling.

- To cite this document: BenchChem. [Application Notes and Protocols: H-0106 Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b607906#h-0106-dihydrochloride-solubility-in-dmso-and-pbs\]](https://www.benchchem.com/product/b607906#h-0106-dihydrochloride-solubility-in-dmso-and-pbs)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com